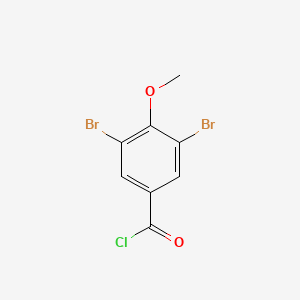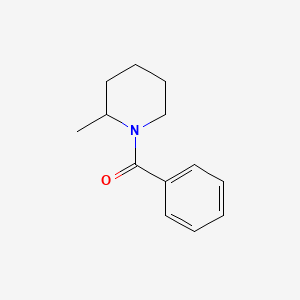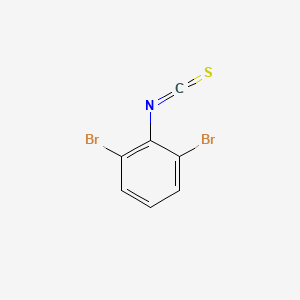![molecular formula C14H12ClN5O B8684648 2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine](/img/structure/B8684648.png)
2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 2-position of the pyrimidine ring and a 1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl substituent at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 1-(4-methoxybenzyl)-1H-1,2,3-triazole: This step involves the reaction of 4-methoxybenzyl azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Chlorination of Pyrimidine: The pyrimidine ring is chlorinated at the 2-position using a chlorinating agent such as phosphorus oxychloride (POCl3).
Coupling Reaction: The 1-(4-methoxybenzyl)-1H-1,2,3-triazole is then coupled with the 2-chloropyrimidine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring and the methoxybenzyl group can undergo oxidation and reduction reactions, respectively, under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Applications De Recherche Scientifique
2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: A similar compound with additional methoxybenzyl groups.
2-chloropyrimidine: A simpler pyrimidine derivative with only a chloro group at the 2-position.
Uniqueness
2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine is unique due to the presence of both the triazole and pyrimidine rings, as well as the methoxybenzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C14H12ClN5O |
|---|---|
Poids moléculaire |
301.73 g/mol |
Nom IUPAC |
2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine |
InChI |
InChI=1S/C14H12ClN5O/c1-21-11-4-2-10(3-5-11)8-20-9-13(18-19-20)12-6-7-16-14(15)17-12/h2-7,9H,8H2,1H3 |
Clé InChI |
AQGULCZXFGJXBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C=C(N=N2)C3=NC(=NC=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(3-Fluoro-benzyloxy)-phenyl]-propynoic Acid Methylamide](/img/structure/B8684577.png)





![2-[3-(4-Morpholinyl)-2-hydroxy-1-propyloxy]nitrobenzene](/img/structure/B8684619.png)





